

Physicochemical properties of 2-Chloro-8-methoxyquinazolin-4-amine

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Compound of Interest

Compound Name:	2-Chloro-8-methoxyquinazolin-4-amine
CAS No.:	61948-65-0
Cat. No.:	B1589954

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Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of **2-Chloro-8-methoxyquinazolin-4-amine**

Executive Summary

2-Chloro-8-methoxyquinazolin-4-amine (CAS: 61948-65-0) represents a critical scaffold in the design of type I and type II kinase inhibitors. Distinguished by its unique substitution pattern—an electron-donating methoxy group at the C8 position and a reactive chlorine at C2—this molecule serves as a "linchpin" intermediate. The C4-amino group provides essential hydrogen-bonding capabilities within the ATP-binding pocket of enzymes (e.g., EGFR, PI3K, PDE), while the C2-chloro handle allows for late-stage diversification via nucleophilic aromatic substitution (

) or Buchwald-Hartwig cross-coupling.

This guide provides a definitive technical profile of the compound, detailing its physicochemical parameters, selective synthesis, and handling protocols to ensure reproducibility in high-throughput lead optimization.

Molecular Identity & Structural Analysis

The 8-methoxy substituent induces a specific electronic effect, increasing electron density in the benzene ring while maintaining the electrophilicity of the pyrimidine ring, albeit slightly modulated compared to the unsubstituted quinazoline.

Parameter	Data
IUPAC Name	2-Chloro-8-methoxyquinazolin-4-amine
CAS Registry Number	61948-65-0
Molecular Formula	
Molecular Weight	209.63 g/mol
SMILES	<chem>COc1cccc2c(N)nc(Cl)nc12</chem>
Appearance	White to off-white crystalline solid
Isotope Pattern	Chlorine signature observed (3:1 ratio of :)

Physicochemical Properties

Understanding the solubility and ionization profile is critical for assay development and formulation.

Experimental & Calculated Parameters

Property	Value	Context/Method
Melting Point	228°C	Recrystallized from Methanol [1]
LogP (Predicted)	1.5 – 1.8	Lipophilicity suitable for CNS penetration
pKa (Basic)	~4.35	Protonation at N1 (pyrimidine ring)
Solubility (Water)	< 0.1 mg/mL	Poor aqueous solubility at neutral pH
Solubility (DMSO)	> 20 mg/mL	Recommended stock solvent
Solubility (MeOH)	Sparingly Soluble	Soluble upon heating
PSA (Polar Surface Area)	~65 Å ²	Good membrane permeability predictor

Solubility Logic

The compound exhibits pH-dependent solubility.

- pH < 2: High solubility due to protonation of the N1/N3 pyrimidine nitrogens.
- pH 7.4: Low solubility; requires co-solvents (e.g., 1-5% DMSO) for biological assays.

Synthetic Methodology: Regioselective Amination

The synthesis relies on the differential electrophilicity of the C2 and C4 positions on the quinazoline ring. The C4 position is significantly more reactive toward nucleophiles due to the inductive effect of N3 and the lack of steric hindrance compared to C2.

Reaction Logic Diagram

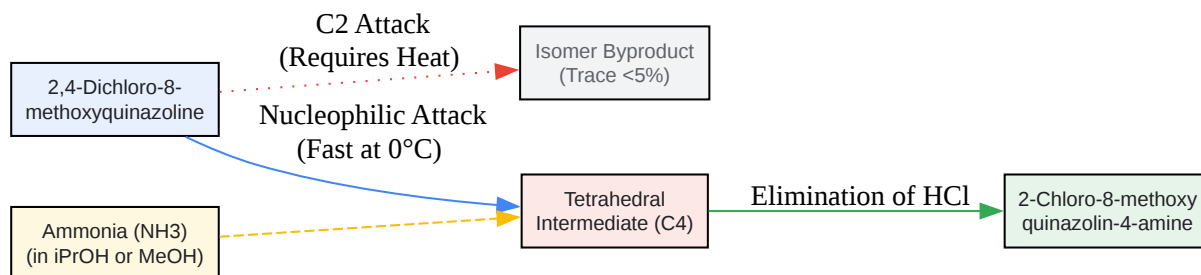


Figure 1: Regioselective Amination Pathway (Kinetic Control)

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Validated Protocol

Objective: Selective amination at C4 without displacing the C2-chloride.

Reagents:

- Starting Material: 2,4-Dichloro-8-methoxyquinazoline (1.0 eq)
- Reagent: 7N Ammonia in Methanol (or Isopropanol) (3.0 eq)
- Solvent: THF or Isopropanol (anhydrous)

Procedure:

- **Dissolution:** Dissolve 2,4-dichloro-8-methoxyquinazoline in THF (5 mL/g) in a round-bottom flask. Cool the solution to 0–5°C using an ice bath. Critical: Low temperature prevents C2 substitution.
- **Addition:** Dropwise add the ammonia solution over 15 minutes. A precipitate (ammonium chloride) will begin to form immediately.
- **Reaction:** Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
- **Work-up:**

- Evaporate volatiles under reduced pressure.
- Resuspend the residue in ice-cold water.[1]
- Adjust pH to ~8-9 with saturated

if necessary to ensure the free base form.
- Purification: Filter the solid. Wash with cold water (2x) and cold diethyl ether (1x) to remove unreacted organic impurities.
- Recrystallization: If purity is <98%, recrystallize from hot Methanol/Ethanol.

Yield: Typically 85–92%.

Analytical Characterization

To validate the identity of the synthesized material, compare against these standard spectral markers.

Technique	Diagnostic Signal	Interpretation
-NMR (DMSO-)	3.95 ppm (s, 3H)	Methoxy group (-OCH3) at C8.
7.30 – 7.50 ppm (m, 3H)	Aromatic protons (H5, H6, H7).	
8.00 – 8.20 ppm (br s, 2H)	Amine (-NH2) protons (Exchangeable with).	
LC-MS (ESI+)	m/z 209.6 [M+H] ⁺	Base peak consistent with MW.
m/z 211.6 [M+H+2] ⁺	~33% intensity of base peak (Characteristic Chlorine isotope).	
IR (ATR)	3300, 3150 cm	N-H stretching (Primary amine).
1620 cm	C=N stretching (Quinazoline ring).	

Reactivity & SAR Implications

For drug development, this molecule is a "branch point." The C2-Chlorine is less reactive than the original C4-Chlorine but can be activated under specific conditions.

Functionalization Logic

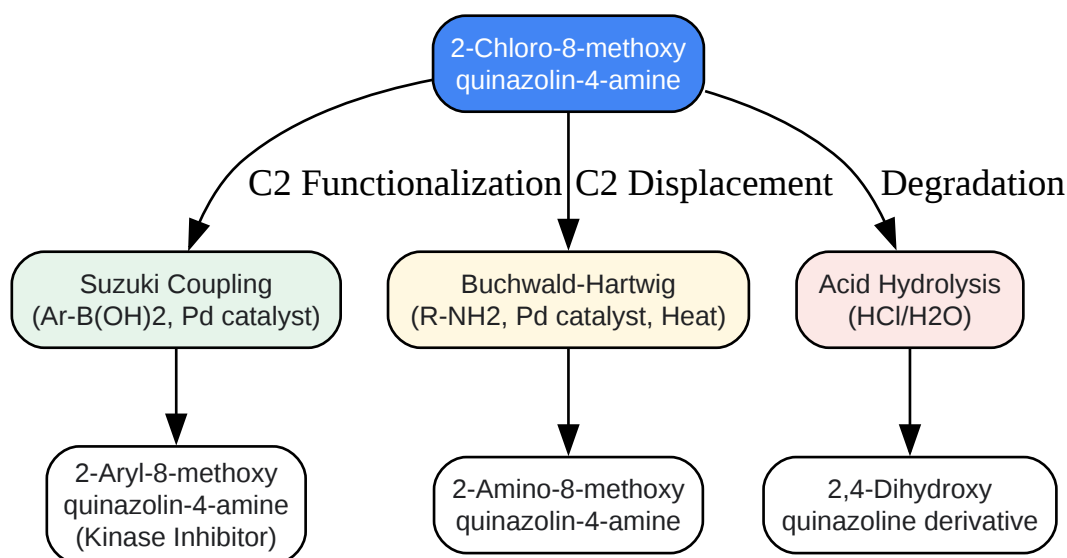


Figure 2: Downstream Synthetic Utility (SAR Expansion)

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- Suzuki-Miyaura: The C2-Cl is an excellent handle for introducing aryl groups to target the hydrophobic pocket of kinases.
- Stability: The 4-amino group renders the pyrimidine ring electron-rich, deactivating the C2 position toward simple nucleophiles unless strong nucleophiles and high heat (or Pd-catalysis) are used.

Handling & Safety (MSDS Summary)

- Signal Word: WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.[2]
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]
 - H335: May cause respiratory irritation.[2]

- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine can oxidize slowly upon prolonged air exposure.
- Disposal: Halogenated organic waste streams.

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